molecular formula C8H13N3O2 B14698036 5-Butyl-1-methyl-2-nitroimidazole CAS No. 22796-70-9

5-Butyl-1-methyl-2-nitroimidazole

Cat. No.: B14698036
CAS No.: 22796-70-9
M. Wt: 183.21 g/mol
InChI Key: YGRSFVUXNRPCJA-UHFFFAOYSA-N
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Description

5-Butyl-1-methyl-2-nitroimidazole is a derivative of the imidazole family, which is a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1-methyl-2-nitroimidazole typically involves the nitration of an imidazole derivative. One common method is the reaction of 1-methylimidazole with butyl bromide to form 1-butyl-1-methylimidazole, followed by nitration using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1-methyl-2-nitroimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Butyl-1-methyl-2-nitroimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-1-methyl-2-nitroimidazole involves the reduction of the nitro group to form reactive intermediates, such as nitric oxide or related reactive nitrogen species. These intermediates can interact with various molecular targets, leading to antimicrobial and antiparasitic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-1-methyl-2-nitroimidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nitroimidazoles. Its butyl and methyl groups can influence its solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

22796-70-9

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-butyl-1-methyl-2-nitroimidazole

InChI

InChI=1S/C8H13N3O2/c1-3-4-5-7-6-9-8(10(7)2)11(12)13/h6H,3-5H2,1-2H3

InChI Key

YGRSFVUXNRPCJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N1C)[N+](=O)[O-]

Origin of Product

United States

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